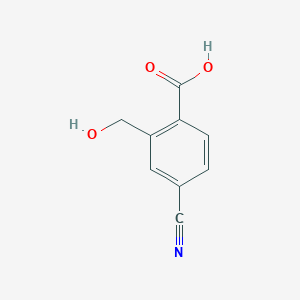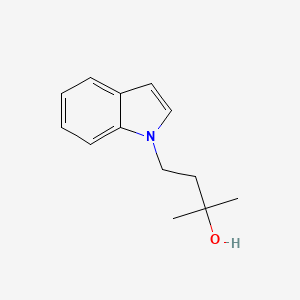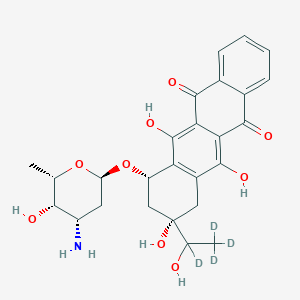
Idarubicinol-d4 (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idarubicinol-d4 (Mixture of Diastereomers) is a deuterated analog of Idarubicinol, a metabolite of the anthracycline antibiotic Idarubicin. This compound is primarily used in scientific research and is known for its stable isotopic labeling, which makes it valuable in various analytical and pharmacokinetic studies. The molecular formula of Idarubicinol-d4 is C26H25D4NO9, and it has a molecular weight of 503.53 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Idarubicinol-d4 involves the incorporation of deuterium atoms into the Idarubicinol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule.
Industrial Production Methods
Industrial production of Idarubicinol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.
化学反应分析
Types of Reactions
Idarubicinol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Idarubicin through the loss of hydrogen atoms.
Reduction: Conversion back to Idarubicinol from Idarubicin.
Substitution: Replacement of functional groups with deuterated analogs.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Deuterated reagents such as deuterated solvents or deuterated acids are used to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include Idarubicin, Idarubicinol, and their deuterated analogs. These products are valuable in various analytical and pharmacokinetic studies.
科学研究应用
Idarubicinol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of Idarubicin and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Idarubicin.
Industry: Utilized in the development of new analytical methods and quality control processes.
作用机制
The mechanism of action of Idarubicinol-d4 is similar to that of Idarubicin. It exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the disruption of DNA synthesis and cell division, ultimately causing cell death. The deuterium atoms in Idarubicinol-d4 provide stability and allow for precise tracking in various studies.
相似化合物的比较
Idarubicinol-d4 is unique due to its stable isotopic labeling with deuterium. Similar compounds include:
Idarubicin: The parent compound, which is an anthracycline antibiotic used in cancer treatment.
Idarubicinol: The non-deuterated metabolite of Idarubicin.
Daunorubicinol-d4: Another deuterated analog used in similar research applications.
Idarubicinol-d4 stands out due to its enhanced stability and utility in precise analytical studies, making it a valuable tool in scientific research.
属性
分子式 |
C26H29NO9 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11?,15-,16-,17-,21+,26-/m0/s1/i2D3,11D |
InChI 键 |
KMIBSUUWQWSRQV-IBYKMGMISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


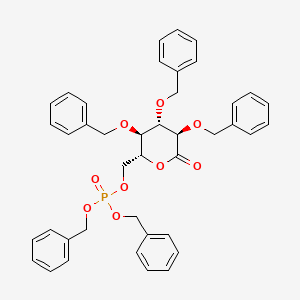
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
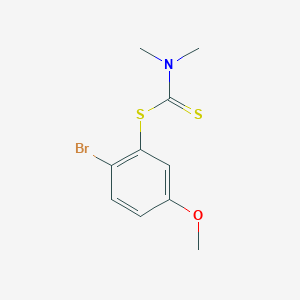
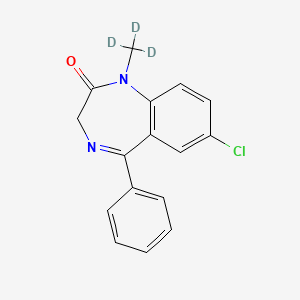
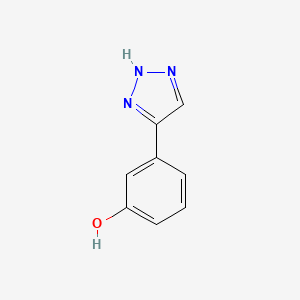

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
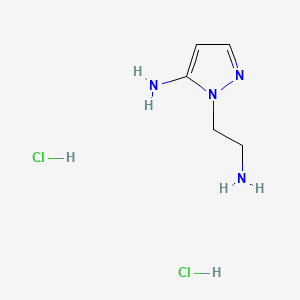
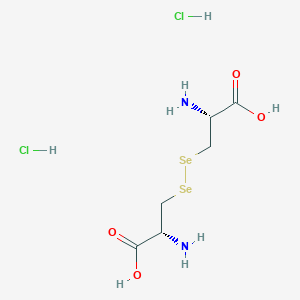
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
